![molecular formula C7H9BrN2S2 B2638297 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine CAS No. 1502630-59-2](/img/structure/B2638297.png)
4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine
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Description
4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and is characterized by its unique molecular structure.
Scientific Research Applications
- Researchers have synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells .
- Researchers have explored the antimicrobial potential of 4-(4-bromophenyl)thiazol-2-amine derivatives against Candida albicans and Aspergillus niger .
- 4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine has been used as a ligand for the synthesis of metal complexes (e.g., Zn(II), Co(II), Cu(II), Ni(II), and Mn(II)) .
- Compound p6 (MIC 15.3 µM) derived from 4-(4-bromophenyl)thiazol-2-amine displayed significant antifungal activity against Candida albicans, while compound p3 (MIC 16.2 µM) was potent against Aspergillus niger .
- Thiazoles are found in various biologically active compounds, such as antiretroviral drugs (e.g., Ritonavir), antifungal agents (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
Antitumor and Cytotoxic Activity
Antimicrobial Potential
Metal Complexes and Ligands
Antifungal Properties
Biological Activities of Thiazoles
Synthetic and Medicinal Aspects
properties
IUPAC Name |
4-(4-bromo-1,3-thiazol-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2S2/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXVXAZFEQFMAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine |
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